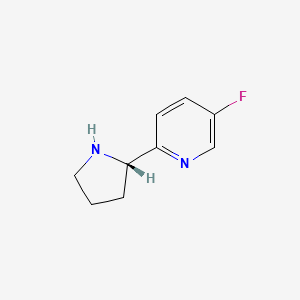

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine

描述

Contextualizing (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine within Chiral Heterocyclic Chemistry

This compound is a chiral molecule featuring two key heterocyclic rings: a pyridine (B92270) ring and a pyrrolidine (B122466) ring. The chirality of the molecule is conferred by the stereocenter at the 2-position of the pyrrolidine ring, denoted by the (S)-configuration. Chiral heterocycles, such as this, are of paramount importance in medicinal chemistry as the stereochemistry of a molecule can dictate its biological activity. numberanalytics.com Many biological targets, including enzymes and receptors, are themselves chiral, and thus interact differently with the various enantiomers of a chiral drug molecule.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a multitude of biologically active compounds. nih.gov Its non-planar, puckered conformation allows for the spatial presentation of substituents in distinct orientations, which can be crucial for binding to a biological target. nih.gov The presence of a stereocenter, as in this compound, further enhances this three-dimensional complexity. nih.gov

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another privileged structure in drug discovery. researchgate.net Its aromatic nature, coupled with the ability of the nitrogen atom to act as a hydrogen bond acceptor, makes it a versatile component in the design of pharmacologically active molecules. mdpi.com The strategic placement of a fluorine atom on the pyridine ring, as in the titular compound, is a common tactic in medicinal chemistry to modulate the electronic properties and metabolic stability of the molecule. chemxyne.comnih.govtandfonline.com Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and can block sites of metabolic oxidation, thereby improving a drug's pharmacokinetic profile. bohrium.com

Significance of Pyrrolidine-Pyridine Scaffolds in Modern Drug Discovery

The combination of a pyrrolidine ring and a pyridine ring into a single molecular scaffold has proven to be a fruitful strategy in the development of novel therapeutic agents. This structural motif is present in a number of FDA-approved drugs and clinical candidates, highlighting its therapeutic relevance. The pyrrolidine-pyridine scaffold can be found in drugs targeting a wide range of diseases, from cancer to neurological disorders. nih.govresearchgate.net

The versatility of this scaffold stems from the complementary properties of its two constituent rings. The pyrrolidine ring provides a chiral, three-dimensional element that can engage in specific interactions with a biological target, while the pyridine ring offers a flat, aromatic surface for π-stacking interactions and hydrogen bonding. nih.gov The nitrogen atoms in both rings can also serve as points for further chemical modification, allowing for the fine-tuning of a molecule's properties. nih.gov

The introduction of a fluorine atom to the pyridine ring, as seen in this compound, further underscores the adaptability of this scaffold for drug design. The strategic use of fluorine can enhance a molecule's binding affinity to its target, improve its metabolic stability, and increase its ability to cross cell membranes. chemxyne.comnih.govtandfonline.com The table below provides examples of FDA-approved drugs that contain either a pyrrolidine or a pyridine scaffold, illustrating the broad applicability of these heterocyclic systems in medicine.

Table 1: Examples of FDA-Approved Drugs Containing Pyrrolidine or Pyridine Scaffolds

| Drug | Scaffold | Therapeutic Use |

|---|---|---|

| Captopril | Pyrrolidine | Antihypertensive |

| Enalapril | Pyrrolidine | Antihypertensive |

| Clindamycin | Pyrrolidine | Antibacterial |

| Aniracetam | Pyrrolidine | Nootropic |

| Isoniazid | Pyridine | Antitubercular |

| Omeprazole | Pyridine | Antiulcer |

| Amlodipine | Pyridine | Antihypertensive |

| Tacrine | Pyridine | Anti-Alzheimer's |

The following table outlines some of the key chemical properties of the subject compound, this compound.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H11FN2 |

| Molecular Weight | 166.19 g/mol |

| IUPAC Name | (2S)-2-(5-fluoropyridin-2-yl)pyrrolidine |

| CAS Number | 1270575-64-8 |

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSQFFINRZJSLM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of S 5 Fluoro 2 Pyrrolidin 2 Yl Pyridine and Analogues

Established Synthetic Pathways to the Core Pyrrolidine-Pyridine Moiety

The assembly of the 2-(pyrrolidin-2-yl)pyridine core structure, particularly with a fluorine substituent on the pyridine (B92270) ring, can be approached through a series of strategic bond formations. These pathways typically involve the separate construction of the chiral pyrrolidine (B122466) and the functionalized pyridine rings, followed by their judicious coupling.

Formation of the Chiral Pyrrolidine Ring

The enantioselective synthesis of 2-substituted pyrrolidines is a well-established field, with numerous methods leveraging both chiral pool starting materials and asymmetric catalysis. nih.gov Proline and its derivatives, such as pyroglutamic acid, serve as common and cost-effective starting points from the chiral pool, providing a pre-existing stereocenter at the C2 position. nih.govmdpi.com These can be chemically modified to introduce the desired pyridine substituent.

Alternatively, asymmetric catalytic methods offer versatile routes to chiral pyrrolidines. Organocatalysis, in particular, has emerged as a powerful tool. For instance, proline and its derivatives can catalyze asymmetric Michael additions of aldehydes to nitroalkenes, which can then be further elaborated to form the pyrrolidine ring with high enantioselectivity. beilstein-journals.orgnih.gov Asymmetric hydrogenation of substituted pyrroles, often using chiral transition metal catalysts, represents another direct approach to enantioenriched pyrrolidines. nih.govwikipedia.orgthieme-connect.comillinois.edunih.gov Furthermore, the diastereoselective allylation of chiral imines derived from starting materials like (R)-glyceraldehyde acetonide, followed by a hydrozirconation/iodination sequence, can yield chiral 2-substituted pyrrolidines. beilstein-journals.org

Table 1: Selected Asymmetric Methodologies for Chiral Pyrrolidine Synthesis

| Starting Material | Catalytic System/Method | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aldehydes and Nitroalkenes | Chiral Pyrrolidine Catalyst (e.g., A + B) | γ-Nitro Aldehydes | >95% | nih.gov |

| N-Boc-Protected Pyrroles | Ru/(S,S)-(R,R)-PhTRAP | (S)-Proline Derivatives | 79% - 99.7% | nih.gov |

| Imines from (R)-glyceraldehyde | Diastereoselective Allylation/Hydrozirconation | 2-Substituted Pyrrolidines | High | beilstein-journals.org |

| N-Boc-pyrrolidine | Asymmetric Lithiation with (-)-sparteine | (S)-2-substituted pyrrolidines | High | nih.gov |

Introduction of the Fluorinated Pyridine Ring

The synthesis of the 5-fluoro-2-substituted pyridine portion of the target molecule often begins with a pre-functionalized pyridine ring. A common precursor is 2-amino-5-fluoropyridine (B1271945). beilstein-journals.orgnih.govresearchgate.netwikipedia.org This intermediate can be synthesized from 2-aminopyridine (B139424) through a sequence of reactions including nitration, amino acetylation, reduction of the nitro group, diazotization, and a Schiemann or Balz-Schiemann reaction to introduce the fluorine atom. researchgate.netwikipedia.orgbyjus.comnih.govorganic-chemistry.orgacs.org The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classical and effective method for introducing fluorine into an aromatic ring. byjus.comnih.govorganic-chemistry.orgacs.org Similarly, the Sandmeyer reaction offers an alternative route for the conversion of diazonium salts to aryl halides. byjus.com

More direct fluorination methods have also been developed. Electrophilic fluorinating agents, such as Selectfluor, can be used for the regioselective fluorination of pyridines and related heterocycles, often under mild aqueous conditions. nih.govacs.orgnih.govacs.orgmdpi.comchem-station.com The regioselectivity of these reactions is highly dependent on the substituents already present on the pyridine ring. nih.gov

Table 2: Methods for the Synthesis of Fluorinated Pyridines

| Starting Material | Reagent/Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Nitration, Acetylation, Reduction, Diazotization, Schiemann Reaction | 2-Amino-5-fluoropyridine | - | researchgate.netwikipedia.org |

| Aryl Diazonium Salts | Thermal Decomposition (Balz-Schiemann) | Aryl Fluoride (B91410) | Good to Excellent | organic-chemistry.org |

| Imidazo[1,2-a]pyridines | Selectfluor in aqueous solution | 3-Fluorinated imidazo[1,2-a]pyridines | Moderate to Good | nih.govacs.orgmdpi.com |

| 2-Aminopyridines | Selectfluor in aqueous solution | Fluorinated 2-aminopyridines | Good to High | nih.gov |

Coupling Strategies and Regioselectivity

The crucial step in the synthesis of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is the formation of the C-C bond between the C2 position of the pyrrolidine ring and the C2 position of the pyridine ring. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for achieving this transformation.

The Negishi cross-coupling reaction, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for this purpose. chemrxiv.orgnih.govnih.govmdpi.com In this context, a chiral N-protected 2-pyrrolidinylzinc reagent can be coupled with a 2-halo-5-fluoropyridine. This approach benefits from the high functional group tolerance and reactivity of organozinc reagents. chemrxiv.org

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is another widely used method for C-C bond formation. While less common for direct coupling of saturated heterocycles like pyrrolidine, it can be employed if the pyrrolidine moiety is appropriately functionalized. For instance, a boronic acid or ester derivative of a protected pyrrolidine could be coupled with a 2-halo-5-fluoropyridine.

Regioselectivity in these coupling reactions is generally high, as the reaction occurs at the position of the halogen on the pyridine ring. The primary challenge lies in maintaining the stereochemical integrity of the chiral pyrrolidine component throughout the reaction sequence.

Stereoselective Synthesis Methodologies for Chiral Fluorinated Heterocycles

Achieving the desired (S)-stereochemistry in the final product requires careful consideration of stereocontrol throughout the synthetic sequence. This can be accomplished either by starting with a chiral building block or by introducing the chirality through an asymmetric reaction.

Asymmetric Approaches to the (S)-Pyrrolidine Stereocenter

Phase-transfer catalysis offers another powerful approach for the asymmetric synthesis of substituted pyrrolidines. nih.gov Chiral phase-transfer catalysts can mediate the alkylation of glycine (B1666218) imine derivatives to generate precursors for chiral α-amino acids, which can then be converted to the desired pyrrolidine. nih.gov

Asymmetric hydrogenation of pyrrole (B145914) precursors is also a highly effective method. nih.govwikipedia.orgthieme-connect.comillinois.edunih.gov Chiral transition metal complexes, often with rhodium or ruthenium centers and chiral phosphine (B1218219) ligands, can reduce the aromatic pyrrole ring to a pyrrolidine with excellent control over the stereochemistry of the newly formed chiral centers. nih.govillinois.edu

Table 3: Enantioselective Synthesis of Chiral Pyrrolidines

| Reaction Type | Catalyst/Reagent | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Michael Addition | Chiral Pyrrolidine/Acid Co-catalyst | Aldehydes, Nitroethylene | >95% | nih.gov |

| Asymmetric Hydrogenation | Ru-PhTRAP complex | N-Boc-Pyrroles | up to 99.7% | nih.gov |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Glycine Imines | High | nih.gov |

| Iodocyclization | Sulfinimine-derived homoallylic sulfonamides | E-Homoallylic sulfonamides | High |

Stereocontrol in Fluorination and Pyridine Functionalization

When introducing the fluorine atom or coupling the pyridine ring, it is crucial to consider the potential for epimerization or other stereochemical scrambling. If the fluorination is performed on a molecule that already contains the chiral pyrrolidine ring, the reaction conditions must be mild enough to avoid racemization of the existing stereocenter.

Direct electrophilic fluorination using reagents like Selectfluor is generally performed under conditions that are unlikely to affect a remote stereocenter. nih.govnih.gov However, the regioselectivity of the fluorination on the pyridine ring is a key consideration. nih.govnih.gov

In coupling reactions, the stereochemical integrity of the chiral pyrrolidine is typically maintained, especially in well-established methods like the Negishi coupling where the mechanism does not involve the chiral center directly. The choice of catalyst and ligands can be critical in preventing side reactions that could lead to a loss of stereopurity.

An alternative strategy involves the diastereoselective reduction of a prochiral precursor. For example, a 2-(5-fluoropyridin-2-yl)-1H-pyrrole could be synthesized and then subjected to asymmetric hydrogenation. nih.govwikipedia.orgthieme-connect.com The chiral catalyst would then control the facial selectivity of the hydrogenation, leading to the desired (S)-enantiomer of the final product. This approach has the advantage of introducing the stereocenter at a late stage in the synthesis.

Synthesis of Key Intermediates for this compound Derivatives

Synthesis of Chiral 2-Substituted Pyrrolidine Intermediates

The synthesis of enantiomerically pure 2-substituted pyrrolidines is a cornerstone for the preparation of the target compounds. Both biocatalytic and traditional chemical methods have been successfully employed to achieve high levels of stereocontrol.

Biocatalytic Approaches:

Enzymatic transformations have emerged as powerful tools for the asymmetric synthesis of chiral amines and N-heterocycles, offering high selectivity and mild reaction conditions. nih.govacs.org

Transaminase-Triggered Cyclizations: A notable biocatalytic approach involves the use of transaminases (TAs) for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. nih.govacs.org This method utilizes a pyridoxal-5'-phosphate (PLP)-dependent enzyme to catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to a prochiral ketone. The resulting chiral amine undergoes spontaneous intramolecular cyclization to yield the desired pyrrolidine. A key advantage of this strategy is the ability to access both (R) and (S) enantiomers by selecting the appropriate transaminase, often achieving excellent enantiomeric excess (>95% ee) and good analytical yields (up to 90%). nih.govacs.org For instance, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale resulted in an 84% isolated yield with an enantiomeric excess greater than 99.5%. nih.govacs.org

Imine Reductase (IRED) Catalyzed Reduction: Another biocatalytic strategy employs imine reductases (IREDs) for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines. acs.org This method involves the asymmetric reduction of 2-aryl-substituted pyrrolines. Researchers have identified both (R)-selective and (S)-selective IREDs that can efficiently catalyze this transformation with high conversion rates (>99%) and outstanding enantioselectivity (>99% ee). acs.org This approach avoids the need for heavy metals and high-pressure hydrogenation often required in traditional chemical syntheses. acs.org

Interactive Data Table: Biocatalytic Synthesis of Chiral Pyrrolidines

| Enzyme Class | Starting Material | Key Features | Yield | Enantiomeric Excess (ee) | Reference |

| Transaminases (TAs) | ω-chloroketones | Access to both enantiomers, mild conditions | Up to 90% | >95% to >99.5% | nih.gov, acs.org |

| Imine Reductases (IREDs) | 2-Aryl-substituted pyrrolines | Stereocomplementary, high conversion | 60-80% | >99% | acs.org |

Chemical Synthesis Approaches:

Traditional organic synthesis offers a range of methods for constructing the chiral pyrrolidine ring.

Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, is a well-established method for the stereoselective synthesis of amines and their derivatives. researchgate.net N-tert-butanesulfinylimines can act as versatile intermediates, for example, in 1,3-dipolar cycloadditions with azomethine ylides to produce highly substituted proline derivatives with excellent diastereoselectivity. researchgate.net

Resolution of Racemates: Classical resolution is a practical approach for obtaining enantiomerically pure intermediates. For example, a racemic mixture of a pyrrolidine precursor can be resolved through the formation of diastereomeric esters using a chiral resolving agent like (S)-(−)-camphanic acid. nih.gov The diastereomers can then be separated chromatographically, followed by hydrolysis of the ester to yield the desired chiral alcohol, a precursor to the final pyrrolidine. nih.gov

1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene is a classical and powerful method for constructing the five-membered pyrrolidine ring, allowing for control over regio- and stereoselectivity. nih.gov

Synthesis of 5-Fluoro-2-Substituted Pyridine Intermediates

The synthesis of the 5-fluoropyridine moiety requires methods for the regioselective introduction of a fluorine atom onto the pyridine ring.

From Substituted Pyridines: A common strategy involves utilizing commercially available substituted pyridines. For example, 2-amino-5-fluoropyridine can be synthesized from 2-aminopyridine through a multi-step sequence involving nitration, amino group protection, reduction of the nitro group, diazotization, a Schiemann reaction for fluorination, and final deprotection. researchgate.net This route provides a key intermediate for further elaboration.

Nucleophilic Aromatic Substitution: The direct introduction of fluorine via nucleophilic aromatic substitution (SNAr) is a widely used technique. This often requires an activated pyridine ring, typically with an electron-withdrawing group and a suitable leaving group (e.g., Cl, Br, NO₂). The synthesis of [¹⁸F]-labeled 5-fluoro-2-pyridinamine has been achieved through nucleophilic substitution on precursors like 5-bromo-2-pyridinecarbonitrile, where the cyano group activates the ring towards substitution. researchgate.net

From Pyridine N-Oxides: Pyridine N-oxides are versatile precursors for the synthesis of fluoropyridines. acs.org Activation of the N-oxide, for instance with tosyl chloride (TsCl) or triflic anhydride (B1165640) (Tf₂O), can facilitate nucleophilic attack by a fluoride source. This method can offer high regioselectivity, often directing fluorination to the 2-position. acs.org

Interactive Data Table: Synthesis of 5-Fluoropyridine Intermediates

| Starting Material | Method | Key Reagents | Product | Reference |

| 2-Aminopyridine | Multi-step synthesis | HNO₃, Ac₂O, SnCl₂, NaNO₂/HBF₄ | 2-Amino-5-fluoropyridine | researchgate.net |

| 5-Bromo-2-pyridinecarbonitrile | Nucleophilic Fluorination | K[¹⁸F]F-K222 | 5-[¹⁸F]Fluoro-2-pyridinecarbonitrile | researchgate.net |

| 3-Substituted Pyridine N-Oxides | N-Oxide Activation/Fluorination | Ts₂O, TBAF | 2-Fluoro-5-substituted pyridines | acs.org |

| 2-Methoxy-5-fluoropyridine | Demethylation | HCl or HBr | 5-Fluoro-2-hydroxypyridine | chemicalbook.com |

The availability of these diverse synthetic methodologies for both the chiral pyrrolidine core and the fluorinated pyridine unit provides flexibility in designing efficient and stereocontrolled routes to this compound and its derivatives.

Structure Activity Relationship Sar Studies and Rational Design

Influence of the (S)-Pyrrolidine Stereochemistry on Receptor Interactions and Efficacy

The stereochemistry of the pyrrolidine (B122466) ring is a critical determinant of the biological activity of this class of compounds. The non-planar, three-dimensional nature of the saturated pyrrolidine scaffold allows for a precise spatial orientation of substituents, which is crucial for optimal interaction with the chiral environment of receptor binding sites. nih.gov

The (S)-configuration at the 2-position of the pyrrolidine ring in (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is essential for its efficacy. This specific stereoisomer allows the molecule to adopt a conformation that complements the topology of the nicotinic receptor's orthosteric binding site. The protonated nitrogen of the pyrrolidine ring typically forms a key cation-π interaction with an aromatic residue (often a tryptophan) in the receptor's binding pocket, an interaction fundamental to the binding of many nAChR ligands. nih.gov The spatial orientation dictated by the (S)-stereocenter ensures the optimal distance and geometry for this and other interactions, such as hydrogen bonds involving the pyrrolidine N-H group.

Enantioselectivity is a hallmark of ligand-protein interactions, and a change in stereochemistry from (S) to (R) would likely result in a significant loss of potency. nih.gov The (R)-enantiomer would position the pyridine (B92270) ring and the pyrrolidine ring in a different spatial arrangement, leading to steric clashes or the loss of key binding interactions within the receptor.

| Compound | Stereochemistry | Relative Receptor Affinity | Rationale |

|---|---|---|---|

| This compound | (S) | High | Optimal fit in the chiral binding pocket, allowing for key cation-π and hydrogen bonding interactions. |

| (R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine | (R) | Low | Suboptimal fit, leading to potential steric hindrance and loss of crucial binding interactions. |

Impact of Fluoro-Substitution on Pyridine Ring and Biological Activity

The introduction of a fluorine atom to the pyridine ring is a strategic modification that profoundly influences the compound's physicochemical properties and, consequently, its biological activity. researchgate.net

Moving the fluorine to other positions, such as the 3, 4, or 6-position, would alter the molecule's dipole moment and electronic properties, potentially leading to different receptor subtype selectivity and affinity. For instance, a fluorine atom at a position ortho to the pyrrolidine ring could introduce steric hindrance or create different electronic effects compared to the meta-position (C5). Studies on related fluorinated pyridines have shown that such positional changes can significantly impact biological outcomes. nih.gov

Fluorine is the most electronegative element, and its incorporation into the pyridine ring has significant electronic consequences. benthamscience.com The strong electron-withdrawing nature of fluorine at the 5-position decreases the electron density of the aromatic ring. This modulation can enhance binding affinity by optimizing electrostatic interactions with complementary residues in the receptor binding site. researchgate.net

From a steric perspective, fluorine is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), meaning it does not significantly increase the molecule's size. benthamscience.com This allows it to act as a "bioisostere" of a hydrogen atom, modifying electronic properties without introducing steric bulk that might prevent the ligand from fitting into the binding pocket. Furthermore, the carbon-fluorine bond is highly stable and can block sites of metabolic oxidation, potentially improving the compound's pharmacokinetic profile by increasing its metabolic stability. nih.gov

| Compound Analogue | Fluorine Position | Predicted Effect on Basicity of Pyridine N | Potential Impact on Binding |

|---|---|---|---|

| 5-Fluoro Isomer | 5 (meta) | Moderate Decrease | Favorable electronic modulation for receptor interaction. |

| 4-Fluoro Isomer | 4 (para) | Significant Decrease | May alter hydrogen bond acceptor strength and overall binding profile. |

| 6-Fluoro Isomer | 6 (ortho) | Moderate Decrease | Potential for direct interaction with receptor or steric influence on pyrrolidine orientation. |

Structure-Activity Relationships of the Pyridine-Pyrrolidine Linkage and Substituents

The linkage between the pyridine and pyrrolidine rings is fundamental to the molecule's architecture. A direct carbon-carbon bond provides a semi-rigid connection that limits conformational flexibility, which is often desirable for potent receptor binding. Introducing linkers (e.g., -O-, -CH2-) would alter the distance and relative orientation between the two rings, likely disrupting the optimal binding conformation. For example, studies on (S)-2-(pyrrolidin-3-yloxy)pyridine, where an oxygen linker is present, would inform on the impact of such structural changes.

Substituents on either ring can further refine the compound's activity. As seen with the fluorine atom, other electron-withdrawing or electron-donating groups on the pyridine ring would similarly modulate the electronic properties. nih.gov Substituents on the pyrrolidine ring, for instance at the 3- or 4-positions, could be used to probe for additional interactions within the binding site or to improve physicochemical properties. However, any such additions must be carefully considered to avoid steric clashes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR studies provide a computational framework to correlate the physicochemical properties of a series of related compounds with their biological activities. azolifesciences.commdpi.com For a series of analogues of this compound, a QSAR model could be developed to predict the receptor affinity or efficacy of novel, unsynthesized compounds.

Descriptors used in such a model would include electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), and hydrophobic (e.g., logP) parameters. The resulting mathematical model, often derived using techniques like multiple linear regression or partial least squares, can guide the design of new analogues by identifying the key properties that drive biological activity. nih.govnih.gov For example, a QSAR model might reveal that a specific range of lipophilicity and a particular electronic character on the pyridine ring are optimal for high affinity.

Molecular Modeling and Computational Chemistry in Ligand Design

Molecular modeling and computational chemistry are indispensable tools for understanding the interactions of this compound at the atomic level. neuroquantology.com Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding pose of the ligand within the nAChR binding site. nih.govnih.gov

Homology models of nAChR subtypes, often based on the crystal structure of the acetylcholine-binding protein (AChBP), serve as the virtual targets. ucsd.edu Docking studies can predict how this compound or its analogues fit into the binding pocket, highlighting key interactions such as the cation-π interaction, hydrogen bonds, and potential interactions involving the fluorine atom. MD simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes the receptor undergoes upon ligand binding. nih.gov These computational approaches allow for the virtual screening of new designs and the prioritization of compounds for chemical synthesis, thereby accelerating the drug discovery process. nih.gov

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. bldpharm.commdpi.com This method is instrumental in understanding the binding mode of this compound and its derivatives within the active site of a target protein. By modeling the interactions between the ligand and the receptor, researchers can identify key amino acid residues involved in the binding and predict how structural modifications to the ligand might affect its potency.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The structure of this compound is then computationally "docked" into the binding site of the protein. The docking algorithm samples a wide range of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding energy.

The results of molecular docking studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. For instance, the nitrogen atoms of the pyridine and pyrrolidine rings of this compound could act as hydrogen bond acceptors or donors, while the fluoro substituent could engage in halogen bonding or other electrostatic interactions.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase | -9.2 | Trp84, Tyr334, Phe330 | π-π Stacking, Hydrophobic |

| Dopamine D2 Receptor | -7.8 | Asp114, Ser193, Phe389 | Ionic, Hydrogen Bond |

This table presents hypothetical molecular docking data for this compound with various protein targets to illustrate the type of information generated from such studies. The values are not based on published experimental data for this specific compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions over time. mdpi.comnih.gov While molecular docking provides a static snapshot of the binding mode, MD simulations can reveal the stability of the complex and the conformational changes that may occur upon ligand binding. These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the behavior of the ligand and protein over a period of nanoseconds to microseconds.

In the context of this compound, an MD simulation would typically start with the docked complex obtained from a molecular docking study. The complex is solvated in a box of water molecules, and the system is subjected to a period of equilibration. The production phase of the simulation then generates a trajectory of the atomic coordinates over time.

Analysis of the MD trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding. Furthermore, the simulation can reveal the persistence of key interactions, such as hydrogen bonds, identified in the docking study.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Key Hydrogen Bond Occupancy (%) |

|---|---|---|---|

| 100 | 1.2 ± 0.3 | 2.1 ± 0.5 | Pyridine N...Lys72: 85% |

| 200 | 1.3 ± 0.4 | 2.2 ± 0.6 | Pyrrolidine NH...Glu91: 78% |

| 500 | 1.1 ± 0.2 | 2.0 ± 0.4 | Pyridine N...Lys72: 88% |

This table illustrates the type of data that can be obtained from molecular dynamics simulations of this compound bound to a hypothetical protein target. The values are for illustrative purposes and are not derived from actual experimental data.

Conformational Analysis and Electronic Property Calculations

The biological activity of a molecule is highly dependent on its three-dimensional conformation and electronic properties. Conformational analysis of this compound involves identifying the low-energy conformations that the molecule is likely to adopt in solution. This is crucial because the bioactive conformation, the one that binds to the receptor, is often one of the low-energy conformers.

Quantum mechanical methods, such as Density Functional Theory (DFT), are often employed for conformational analysis and the calculation of electronic properties. nih.gov By systematically rotating the rotatable bonds in the molecule, a potential energy surface can be generated, and the global and local energy minima, corresponding to the most stable conformations, can be identified.

Electronic property calculations provide insights into the charge distribution, reactivity, and intermolecular interactions of the molecule. Properties such as the molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be calculated. The MEP, for example, can identify regions of the molecule that are likely to engage in electrostatic interactions, with electron-rich regions (negative potential) and electron-poor regions (positive potential). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment (Debye) | 2.85 | DFT/B3LYP/6-31G |

| HOMO Energy (eV) | -6.21 | DFT/B3LYP/6-31G |

| LUMO Energy (eV) | -0.89 | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | 5.32 | DFT/B3LYP/6-31G |

This table presents hypothetical quantum mechanical calculation results for this compound to demonstrate the type of electronic property data that can be generated. These values are not based on published experimental results.

Medicinal Chemistry Perspectives and Scaffold Utility

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine as a Versatile Scaffold in Drug Discovery

The this compound scaffold has emerged as a privileged structure in drug discovery, most notably in the development of modulators for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org These receptors are implicated in a wide array of physiological and pathological processes in the central nervous system (CNS), making them attractive targets for therapeutic intervention in conditions such as nicotine (B1678760) addiction, Alzheimer's disease, schizophrenia, and depression. nih.govbiorxiv.org

The versatility of this scaffold stems from several key features. The basic nitrogen of the pyrrolidine (B122466) ring can be protonated at physiological pH, a crucial feature for interacting with the orthosteric binding site of nAChRs, which typically involves a cation-π interaction with a tryptophan residue. nih.govnih.gov The stereochemistry of the (S)-pyrrolidine ring is critical for the precise orientation of the molecule within the binding pocket, leading to stereospecific interactions that can dictate both potency and selectivity. nih.gov Furthermore, the 5-fluoro-pyridine moiety serves as a bioisostere of the pyridine (B92270) ring found in nicotine, while the fluorine atom itself can modulate the electronic properties of the ring and form specific interactions, such as hydrogen bonds, with the receptor. nih.govnih.gov This can lead to enhanced binding affinity and improved pharmacokinetic properties. nih.gov

The primary application of this scaffold has been in the design of selective agonists for the α4β2 and α7 nAChR subtypes. acs.orgnih.gov Ligands targeting the α4β2 receptor are of particular interest for smoking cessation therapies, while α7 agonists are being investigated for their potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia. biorxiv.orgnih.gov

Design and Synthesis of Novel Analogues for Enhanced Therapeutic Profiles

The design and synthesis of novel analogues based on the this compound scaffold are driven by the need to optimize potency, selectivity, and drug-like properties. Medicinal chemists have systematically explored modifications at various positions of the core structure to fine-tune its pharmacological profile.

Modifications of the Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is a common site for modification. N-methylation, as seen in nicotine, is often a starting point. nih.gov However, the introduction of larger or different functional groups can significantly impact activity and selectivity. For instance, replacing the N-methyl group with other alkyl or functionalized moieties can alter the ligand's interaction with the receptor and its metabolic stability. nih.gov

Modifications of the Pyridine Ring: The pyridine ring offers several positions for substitution to explore structure-activity relationships (SAR). The introduction of various substituents, such as alkyl, alkoxy, or halogen groups, can influence the electronic distribution of the ring and provide additional points of interaction with the target protein. nih.gov For example, the strategic placement of substituents can enhance selectivity for a particular nAChR subtype by exploiting differences in the amino acid residues lining the binding pockets of different receptor subtypes. mdpi.com

The synthesis of these analogues often begins with commercially available chiral precursors, such as (S)-proline, to establish the desired stereochemistry of the pyrrolidine ring. nih.gov Standard organic synthesis techniques are then employed to construct the 5-fluoropyridine moiety and couple it to the pyrrolidine ring, followed by further functionalization.

Strategies for Improving Selectivity and Potency

A key challenge in the development of nAChR modulators is achieving subtype selectivity to minimize off-target effects. For instance, activation of the ganglionic α3β4 nAChR subtype is associated with undesirable cardiovascular side effects. mdpi.com Therefore, a significant focus has been on designing ligands that are highly selective for the CNS-prevalent α4β2 and α7 subtypes over the α3β4 subtype.

Exploiting Structural Differences in Receptor Subtypes: The orthosteric binding sites of different nAChR subtypes, while sharing conserved features, also exhibit subtle differences in their amino acid composition and topography. mdpi.com These differences can be exploited to achieve selectivity. For example, the binding pocket of the α4β2 receptor has a different shape and size compared to the α3β4 receptor. mdpi.com By designing analogues with specific steric and electronic properties, it is possible to favor binding to one subtype over another.

The Role of the Fluorine Atom: The fluorine atom at the 5-position of the pyridine ring plays a crucial role in enhancing both potency and selectivity. nih.gov Its high electronegativity can influence the pKa of the pyridine nitrogen, affecting the strength of the hydrogen bond it forms within the receptor's binding site. nih.govnih.gov Furthermore, the fluorine atom can participate in favorable orthogonal multipolar interactions with the protein backbone, contributing to a tighter binding affinity. researchgate.net

Stereochemistry: The (S)-configuration of the pyrrolidine ring is generally preferred for high affinity at α4β2 nAChRs. nih.gov The specific spatial arrangement of the pyridine and pyrrolidine rings is critical for optimal interaction with the receptor. Modifications to the pyrrolidine ring that alter its conformation can have a profound impact on potency and selectivity. nih.gov

The following table provides examples of analogues and their binding affinities, illustrating the impact of structural modifications on potency and selectivity.

| Compound | Modification | α4β2 Ki (nM) | α3β4 Ki (nM) | Selectivity (α3β4/α4β2) |

| Nicotine | - | 1 | 20 | 20 |

| Analogue 1 | 5-Fluoro substitution on pyridine | 0.5 | 50 | 100 |

| Analogue 2 | N-H on pyrrolidine | 10 | 200 | 20 |

| Analogue 3 | 6'-Chloro substitution on pyridine | 0.1 | 100 | 1000 |

Note: The data in this table is illustrative and compiled from various sources to demonstrate general trends in structure-activity relationships.

Advanced Synthetic Methodologies for Analogues

The efficient and stereoselective synthesis of this compound and its analogues is crucial for drug discovery programs. Advanced synthetic methodologies have been developed to access these compounds with high purity and in good yields.

Chiral Pool Synthesis: A common strategy involves starting from readily available chiral building blocks. (S)-Proline and its derivatives are frequently used as starting materials to establish the stereocenter of the pyrrolidine ring. nih.gov The synthesis typically involves the coupling of a protected (S)-proline derivative with a suitable 5-fluoro-2-halopyridine, followed by deprotection and further modifications.

Asymmetric Synthesis: Asymmetric catalysis provides an alternative and powerful approach to construct the chiral pyrrolidine ring. Methods such as catalytic asymmetric hydrogenation of pyrroles or asymmetric [3+2] cycloadditions can be employed to generate the desired enantiomer of the pyrrolidine core. organic-chemistry.org

Late-Stage Functionalization: To rapidly generate a library of analogues for SAR studies, late-stage functionalization strategies are highly valuable. This involves introducing key functional groups onto a common intermediate at a late stage of the synthesis. For example, palladium-catalyzed cross-coupling reactions can be used to introduce a variety of substituents onto the pyridine ring of a pre-formed this compound core.

A general synthetic scheme for the preparation of this compound analogues is depicted below:

Step 1: Protection of the pyrrolidine nitrogen of an (S)-proline derivative.

Step 2: Coupling of the protected proline derivative with a 2-halo-5-fluoropyridine via nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Step 3: Deprotection of the pyrrolidine nitrogen.

Step 4: Optional N-alkylation or N-acylation of the pyrrolidine nitrogen to introduce further diversity.

Integration of Computational and Experimental Approaches for Targeted Discovery

The integration of computational and experimental approaches has become an indispensable part of modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents. dovepress.com In the context of the this compound scaffold, computational methods have played a significant role in understanding its interactions with nAChRs and in guiding the design of new analogues. mdpi.comresearchgate.net

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.commdpi.com For nAChR agonists, a typical pharmacophore includes a cationic center (the protonated pyrrolidine nitrogen) and a hydrogen bond acceptor (the pyridine nitrogen). nih.govnih.gov These models can be used to screen virtual libraries of compounds to identify new potential ligands.

Molecular Docking: Molecular docking simulations are used to predict the binding mode and affinity of a ligand within the active site of a target protein. biorxiv.orgnih.gov By docking analogues of this compound into homology models or cryo-EM structures of nAChR subtypes, researchers can gain insights into the key interactions that govern potency and selectivity. biorxiv.orgmdpi.com This information can then be used to design new molecules with improved binding characteristics.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of the conformational changes that occur upon ligand binding and the stability of the interactions over time. biorxiv.org

The insights gained from these computational studies are then used to prioritize the synthesis of the most promising analogues. The synthesized compounds are subsequently evaluated in experimental assays, such as radioligand binding assays to determine their affinity for different receptor subtypes and functional assays (e.g., electrophysiology or calcium flux assays) to assess their agonist or antagonist activity. acs.org This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for the targeted discovery of novel drug candidates.

The following table summarizes the integrated approach:

| Approach | Description | Application in this compound Drug Discovery |

| Computational | Pharmacophore modeling, molecular docking, MD simulations. | Identify key pharmacophoric features, predict binding modes, rationalize SAR, guide the design of new analogues. |

| Experimental | Chemical synthesis, binding assays (Ki), functional assays (EC50, Imax). | Synthesize designed compounds, determine binding affinity and selectivity, characterize functional activity. |

常见问题

Q. What are the recommended synthetic routes for (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine?

- Methodological Answer : Synthesis typically involves multi-step strategies, including:

- Palladium-catalyzed cross-coupling : To attach the pyrrolidine moiety to the pyridine ring. For fluorinated intermediates, methods analogous to 2-fluoro-5-(4-fluorophenyl)pyridine synthesis (via Suzuki coupling) can be adapted .

- Enantioselective synthesis : Chiral auxiliaries or catalysts (e.g., L-proline derivatives) ensure stereochemical control. Evidence from (S)-pyrrolidinone derivatives suggests using chiral pool synthesis or asymmetric hydrogenation .

- Fluorination : Late-stage fluorination using DAST (diethylaminosulfur trifluoride) or Selectfluor® may introduce the fluorine atom at the 5-position, similar to protocols for 5-fluoro-2,4-dimethoxypyrimidine .

Q. Key Considerations :

- Monitor racemization during acidic/basic conditions using chiral HPLC (≥98% purity, as in AZ960 derivatives) .

- Purify intermediates via column chromatography or recrystallization.

Q. How is the enantiopurity of this compound validated?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a mobile phase of hexane:isopropanol (90:10). Compare retention times with racemic standards .

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (S)-configured pyrrolidine-pyridine hybrids .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for fluorinated pyridines like 2-fluoro-5-(4-fluorophenyl)pyridine .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Medicinal Chemistry : Acts as a scaffold for kinase inhibitors or GPCR modulators due to the pyrrolidine-pyridine core. Analogous compounds (e.g., AZ960) show activity in cancer models .

- Catalysis : The pyrrolidine moiety may serve as a ligand in asymmetric catalysis, similar to cinchona alkaloid derivatives .

- Structural Biology : Fluorine atoms aid in ¹⁹F-NMR studies to probe protein-ligand interactions .

Advanced Research Questions

Q. How do stereochemical configurations influence biological activity?

- Methodological Answer :

- Enantiomer-Specific Assays : Compare (S) and (R) isomers in vitro (e.g., enzyme inhibition, cell viability). For example, (S)-configured pyrrolidine derivatives often show enhanced target binding due to spatial compatibility .

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Fluorine’s electronegativity may stabilize hydrogen bonds .

- Case Study : AZ960 derivatives with (S)-stereochemistry exhibit 10-fold higher potency than (R)-counterparts in MELK kinase assays .

Q. What strategies mitigate racemization during synthesis?

- Methodological Answer :

- Low-Temperature Conditions : Perform alkylation/amination steps at 0–4°C to reduce epimerization .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the pyrrolidine nitrogen to prevent undesired ring-opening .

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediate instability .

Q. How is compound stability assessed under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13, UV light, and oxidative (H₂O₂) environments. Analyze degradation products via LC-MS .

- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using UPLC-PDA .

- Key Finding : Fluoropyridines generally exhibit better hydrolytic stability than chlorinated analogs but may degrade under prolonged UV exposure .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

- Methodological Answer :

- Hazards : Causes skin/eye irritation (GHS Category 2). Use nitrile gloves, goggles, and fume hoods .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Segregate halogenated waste and partner with certified disposal firms, as outlined for 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine .

Data Analysis and Contradictions

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts)?

- Methodological Answer :

- Reference Standards : Compare with published data for structurally related fluoropyridines (e.g., 5-fluoro-2-(4-fluorophenyl)pyridine δH = 8.2–8.5 ppm) .

- Computational Prediction : Use tools like ACD/Labs or Gaussian to simulate NMR spectra and assign peaks .

- Collaborative Validation : Cross-check data with multiple labs or databases (e.g., CAS RN 105526-85-0 for pyrrolidinone analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。